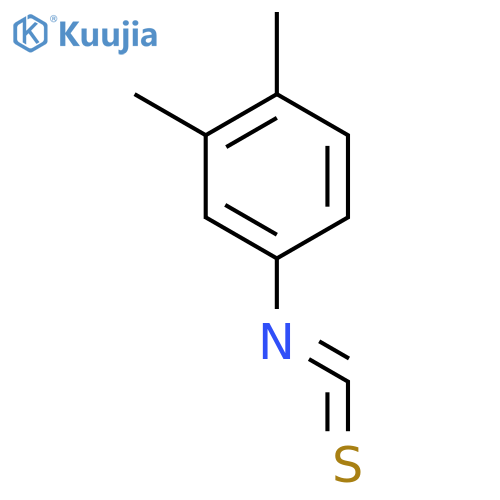Cas no 19241-17-9 (3,4-dimethylphenyl isothiocyanate)

19241-17-9 structure
商品名:3,4-dimethylphenyl isothiocyanate
3,4-dimethylphenyl isothiocyanate 化学的及び物理的性質
名前と識別子
-
- Benzene,4-isothiocyanato-1,2-dimethyl-
- 4-isothiocyanato-1,2-dimethylbenzene
- 3,4-Dimethylisothiocyanatobenzene
- 3,4-DIMETHYLPHENYL ISOTHIOCYANATE
- 3,4-Dimethylphenyl isothiocyate, 99%
- Z56944511
- FT-0614383
- MFCD00031536
- J-802103
- AKOS000115252
- 19241-17-9
- JFSHJWKBNJMGOK-UHFFFAOYSA-N
- SCHEMBL3036837
- 4-Isothiocyanato-1,2-dimethylbenzene #
- EN300-01229
- FS-4352
- DTXSID50172827
- 3,4-Xylyl isothiocyanate
- A813567
- SY062516
- 3,4-Dimethylphenylisothiocyanate
- Benzene, 4-isothiocyanato-1,2-dimethyl-
- STL358506
- DB-021946
- 3,4-dimethylphenyl isothiocyanate
-
- MDL: MFCD00031536
- インチ: InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3
- InChIKey: JFSHJWKBNJMGOK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1C)N=C=S
計算された属性
- せいみつぶんしりょう: 163.04600
- どういたいしつりょう: 163.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 44.4A^2
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.08
- ふってん: 132°C/8mm
- フラッシュポイント: 124.9 °C
- 屈折率: 1.554
- PSA: 44.45000
- LogP: 3.03770
- ようかいせい: 自信がない
3,4-dimethylphenyl isothiocyanate セキュリティ情報
- 危険物輸送番号:2810
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:


- セキュリティ用語:S26-36/37/39
- リスク用語:R20/21/22
- 危険レベル:IRRITANT, CORROSIVE
3,4-dimethylphenyl isothiocyanate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3,4-dimethylphenyl isothiocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1239145-25g |
Benzene, 4-isothiocyanato-1,2-dimethyl- |
19241-17-9 | 99% | 25g |
$435 | 2024-06-07 | |
| abcr | AB145427-10 g |
3,4-Dimethylphenyl isothiocyanate, 97%; . |
19241-17-9 | 97% | 10 g |
€253.90 | 2023-07-20 | |
| TRC | D590948-5g |
3,4-dimethylphenyl isothiocyanate |
19241-17-9 | 5g |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-01229-0.05g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
| Oakwood | 002554-25g |
3,4-Dimethylphenyl isothiocyanate |
19241-17-9 | 99% | 25g |
$165.00 | 2024-07-19 | |
| Enamine | EN007-0011-1g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 1g |
$19.0 | 2023-10-28 | |
| Enamine | EN007-0011-10g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 10g |
$105.0 | 2023-10-28 | |
| 1PlusChem | 1P002GE0-1g |
Benzene, 4-isothiocyanato-1,2-dimethyl- |
19241-17-9 | 95% | 1g |
$83.00 | 2023-12-19 | |
| Enamine | EN007-0011-0.1g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
| Enamine | EN007-0011-0.25g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 0.25g |
$19.0 | 2023-10-28 |
3,4-dimethylphenyl isothiocyanate 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
19241-17-9 (3,4-dimethylphenyl isothiocyanate) 関連製品
- 40046-30-8(3,5-Dimethylphenyl isothiocyanate)
- 621-30-7(m-Tolyl isothiocyanate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19241-17-9)3,4-dimethylphenyl isothiocyanate

清らかである:99%
はかる:25g
価格 ($):232.0